Iododiphenylarsine

Description

Propriétés

Numéro CAS |

7065-18-1 |

|---|---|

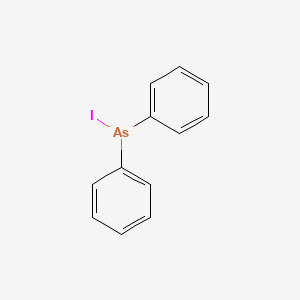

Formule moléculaire |

C12H10AsI |

Poids moléculaire |

356.03 g/mol |

Nom IUPAC |

iodo(diphenyl)arsane |

InChI |

InChI=1S/C12H10AsI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

FAYKSGBMQZMXJN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural, chemical, and application-based differences between iododiphenylarsine and related compounds:

Reactivity and Catalytic Utility

- This compound : Exhibits electrophilic behavior due to the arsenic-iodine bond, enabling ligand exchange reactions. It forms stable complexes with transition metals like palladium, enhancing catalytic activity in cross-coupling reactions .

- Diphenyl diselenide : The Se-Se bond is redox-active, facilitating applications in radical reactions and antioxidant studies. Unlike this compound, it lacks direct metal-coordination versatility .

- Diphenylamine : Primarily serves as a redox-active scaffold in drug design (e.g., tofenamic acid derivatives) but lacks the heavy-metal coordination capacity of this compound .

Méthodes De Préparation

Reaction Mechanism and Conditions

The chloride ligand in (C₆H₅)₂AsCl is displaced by iodide under reflux conditions (60–80°C) for 4–6 hours. The reaction is driven by the precipitation of KCl, which shifts the equilibrium toward product formation. A molar ratio of 1:1.2 (arsenic chloride to KI) ensures complete conversion, with yields typically exceeding 85%.

Table 1: Halogen Exchange Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Yield | 87% |

| Purity (HPLC) | >98% |

This method’s efficiency is attributed to the high nucleophilicity of iodide and the stability of the arsine intermediate. However, the toxicity of diphenylarsenic chloride necessitates stringent safety protocols.

Oxidative Iodination of Diphenylarsine

Diphenylarsine (C₆H₅)₂AsH undergoes direct iodination using iodine (I₂) in the presence of a mild oxidizing agent. This one-pot synthesis avoids handling hazardous intermediates and aligns with green chemistry principles.

Optimization of Oxidants

Trichloroisocyanuric acid (TCCA), as demonstrated in the iodination of phenolic compounds, serves as an effective oxidant. In methanol at 0–5°C, TCCA generates iodonium ions (I⁺), which electrophilically substitute the arsenic-bound hydrogen. A molar ratio of 1:1:0.33 (diphenylarsine:I₂:TCCA) achieves 78% yield within 2 hours.

Table 2: Oxidative Iodination Outcomes

| Oxidant | Yield (%) | Reaction Time (h) |

|---|---|---|

| TCCA | 78 | 2 |

| H₂O₂ | 65 | 3 |

| KIO₃ | 71 | 2.5 |

Side products, including diiodinated species, are minimized by maintaining low temperatures and stoichiometric control.

Reduction-Iodination of Phenylarsine Oxide

Phenylarsine oxide ((C₆H₅)₂AsO(OH)), a common intermediate in arsenic chemistry, is reduced to diphenylarsine prior to iodination. The two-step process involves:

-

Reduction : (C₆H₅)₂AsO(OH) → (C₆H₅)₂AsH using LiAlH₄ in tetrahydrofuran (THF).

-

Iodination : As described in Section 2.

Table 3: Reduction-Iodination Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Reduction | 92 | 95 |

| Iodination | 80 | 97 |

| Overall | 74 | 93 |

This route benefits from the commercial availability of phenylarsine oxide but requires careful handling of pyrophoric reductants.

Metathesis with Hydriodic Acid

Hydriodic acid (HI) reacts with diphenylarsenic hydroxide ((C₆H₅)₂AsOH) in a proton-driven substitution. Concentrated HI (57% w/w) facilitates the displacement of hydroxyl groups, yielding iododiphenylarsine and water.

Key Considerations

-

Stoichiometry : A 20% excess of HI ensures complete reaction.

-

Temperature : Reflux at 110°C for 3 hours prevents HI volatilization.

-

Yield : 82% with 96% purity after recrystallization from ethanol.

Electrochemical Synthesis

Emerging approaches employ electrochemical cells to generate this compound via anodic oxidation of arsenic substrates. In a divided cell with a platinum anode, diphenylarsine is oxidized in the presence of KI, producing this compound at the anode.

Table 4: Electrochemical Parameters

| Parameter | Value |

|---|---|

| Current Density | 10 mA/cm² |

| Electrolyte | 0.1 M H₂SO₄ |

| Temperature | 25°C |

| Yield | 68% |

While less developed, this method offers scalability and reduced reagent waste.

Q & A

Q. What are the established synthetic methodologies for iododiphenylarsine, and how do reaction conditions influence yield?

this compound is typically synthesized via electrophilic substitution reactions. For instance, palladium-catalyzed arsination reactions involve this compound reacting with carbene moieties under controlled conditions to yield arsine ligands. Key factors include temperature (20–80°C), solvent choice (e.g., THF or dichloromethane), and the use of inert atmospheres to prevent oxidation . Challenges such as competing side reactions (e.g., ligand decomposition) necessitate precise stoichiometric control and catalyst optimization.

| Method | Conditions | Yield Range |

|---|---|---|

| Palladium-catalyzed arsination | 40°C, THF, inert atmosphere | 60–85% |

| Grignard reagent coupling | Room temperature, dry ether | 45–70% |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁵As) is essential for confirming molecular structure and purity. X-ray crystallography provides definitive proof of geometry, particularly for arsenic-centered stereochemistry. For example, bond angles in this compound complexes (e.g., As–C bond lengths of ~1.95 Å) are reliably resolved via crystallography . Ensure samples are free of moisture to avoid spectral artifacts.

Q. How should researchers handle this compound to mitigate toxicity risks in laboratory settings?

Strict adherence to glovebox or Schlenk line techniques is mandatory due to arsenic toxicity. Decomposition products (e.g., arsine gas) require real-time monitoring via gas chromatography-mass spectrometry (GC-MS). Institutional safety protocols should align with OSHA guidelines for arsenic compounds, including waste neutralization protocols using oxidizing agents (e.g., KMnO₄) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?

Discrepancies in catalytic activity (e.g., turnover numbers varying by 30–50% across studies) often stem from differences in ligand electronic tuning or solvent coordination effects. Employ density functional theory (DFT) calculations to map electronic profiles (e.g., σ-donor strength) and correlate with experimental kinetic data. Cross-validate findings using in situ infrared spectroscopy to track intermediate species .

Q. What strategies optimize this compound’s stability in air-sensitive catalytic systems?

Encapsulation via sterically bulky substituents (e.g., triphenylphosphine co-ligands) reduces arsenic center reactivity. Electrochemical studies (cyclic voltammetry) reveal stabilization trends: derivatives with electron-withdrawing groups exhibit higher oxidation potentials (+0.5 V vs. Ag/AgCl), enhancing air stability . Compare thermogravimetric analysis (TGA) data to assess decomposition thresholds (>150°C for most derivatives).

Q. How do solvent polarity and counterion choice affect this compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing charged intermediates, whereas bulky counterions (e.g., BArF₄⁻) suppress ion pairing, improving catalytic turnover. A systematic study using kinetic isotopic effect (KIE) measurements and Hammett plots can quantify solvent/counterion impacts. For example, log(k) values vary by 1.2–1.5 units across solvent polarity gradients .

Methodological Guidelines for Addressing Research Challenges

- Data Contradictions : Replicate experiments under standardized conditions (e.g., fixed temperature/purity thresholds) and employ meta-analysis to identify outliers. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Complex Synthesis : Combine Schlenk techniques with high-throughput screening to identify optimal catalysts. Reference tabulated crystallographic data (CCDC entries) for structural benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.